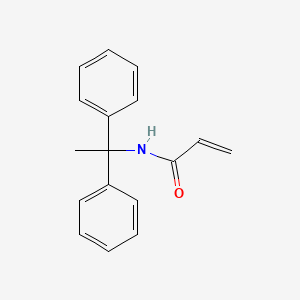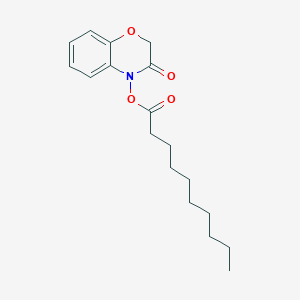
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzoxazinone core with a decanoyloxy substituent at the 4-position, which imparts unique chemical and physical properties to the molecule.
准备方法
The synthesis of 4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and decanoic acid.
Formation of Benzoxazinone Core: The initial step involves the formation of the benzoxazinone core through a cyclization reaction. This can be achieved by reacting 2-aminophenol with a suitable carbonyl compound under acidic or basic conditions.
Esterification: The decanoyloxy group is introduced through an esterification reaction. Decanoic acid is reacted with the benzoxazinone core in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoxazinone core can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzoxazinones.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids, bases, and transition metal complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in diversity-oriented synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it may interact with cell membrane receptors, triggering intracellular signaling pathways that result in specific cellular responses.
相似化合物的比较
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:
4H-Pyrans: These compounds share a similar heterocyclic structure but differ in their substituents and reactivity.
4H-Chromenes: These compounds have a chromene core and are used in the synthesis of various biologically active molecules.
Benzothiadiazoles: These compounds contain a benzothiadiazole core and are used as fluorescent probes in cell imaging applications.
The uniqueness of this compound lies in its specific substituent pattern and the resulting chemical and biological properties. Its decanoyloxy group imparts distinct lipophilicity and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
918639-53-9 |
|---|---|
分子式 |
C18H25NO4 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
(3-oxo-1,4-benzoxazin-4-yl) decanoate |
InChI |
InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-13-18(21)23-19-15-11-9-10-12-16(15)22-14-17(19)20/h9-12H,2-8,13-14H2,1H3 |
InChI 键 |
HIUPWESTRAWIHQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
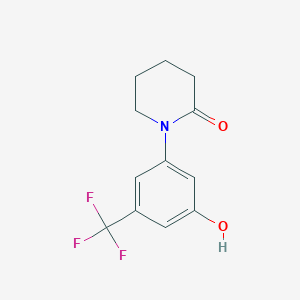
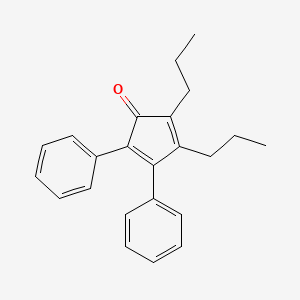
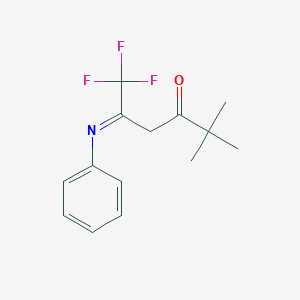
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)

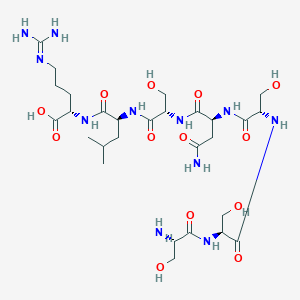
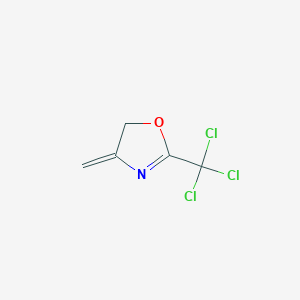
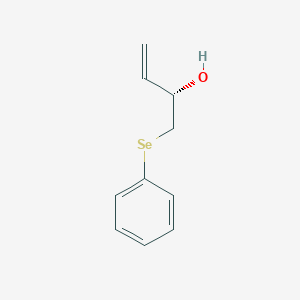
![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
